Bicyclo[2.2.2]octan-1-amine hydrochloride

Conformational restriction Fsp3 Drug-likeness

Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1193-43-7, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is the hydrochloride salt of a saturated, cage-like bicyclic bridgehead amine. The bicyclo[2.2.2]octane (BCO) scaffold features a fully sp³-hybridized carbon skeleton (Fsp₃ = 1.0) with zero rotatable bonds, providing maximal conformational rigidity.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1193-43-7
Cat. No. B3033798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octan-1-amine hydrochloride
CAS1193-43-7
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CC2(CCC1CC2)N.Cl
InChIInChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H
InChIKeyKRLMHOAIQRMILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS 1193-43-7): Bridgehead Amine Building Block for Conformationally Restricted Drug Discovery


Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1193-43-7, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is the hydrochloride salt of a saturated, cage-like bicyclic bridgehead amine . The bicyclo[2.2.2]octane (BCO) scaffold features a fully sp³-hybridized carbon skeleton (Fsp₃ = 1.0) with zero rotatable bonds, providing maximal conformational rigidity [1]. The primary amine at the bridgehead (C1) position serves as a versatile synthetic handle, while the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, facilitating its use in biological assays and formulation studies . Commercial availability typically ranges from 95% to 97% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by multiple suppliers .

Why Bicyclo[2.2.2]octan-1-amine Hydrochloride Cannot Be Replaced by Other Cage Amines: Structural and Pharmacological Differentiation


Bridgehead amines based on cage scaffolds—including 1-adamantylamine, cubane-1-amine, bicyclo[1.1.1]pentane (BCP) derivatives, and quinuclidine—are often grouped together as 'rigid 3D building blocks,' yet they exhibit fundamentally different steric profiles, conformational constraints, and pharmacological outcomes when incorporated into bioactive molecules. The bicyclo[2.2.2]octane scaffold occupies a distinct chemical space: it is larger than BCP (C₈ vs C₅ core) but smaller and less bulky than adamantane (C₁₀), with a unique symmetric twin-bridgehead architecture that differs from the tricyclic adamantane cage and the strained cubane framework [1]. Critically, substitution of the BCO core for an aromatic ring can completely abrogate target binding—as demonstrated in the aminopterin series where replacement of the benzene ring with the bicyclo[2.2.2]octane system negated dihydrofolate reductase inhibition entirely [2]. Conversely, the BCO scaffold can confer potent monoamine transporter inhibition with subtype-selective profiles (IC₅₀ ranging from 20 to 270 nM) when properly derivatized, a pharmacological signature distinct from tricyclic antidepressants [3]. These findings underscore that BCO-based building blocks are not interchangeable with other cage amines or aromatic isosteres without empirical validation.

Quantitative Differentiation Evidence for Bicyclo[2.2.2]octan-1-amine Hydrochloride vs. Closest Analogs


Maximal Conformational Restriction: Fsp₃ = 1.0 and Zero Rotatable Bonds vs. Aromatic and Semi-Rigid Building Blocks

Bicyclo[2.2.2]octan-1-amine hydrochloride exhibits a fully saturated carbon skeleton with Fsp₃ = 1.0 (the theoretical maximum) and zero rotatable bonds, representing the highest possible degree of three-dimensional saturation and conformational constraint among commonly used amine building blocks [1]. In comparison, para-substituted aniline (a prototypical aromatic amine pharmacophore) has Fsp₃ = 0 and 1 rotatable bond (C–N), while bicyclo[1.1.1]pentane (BCP) amine derivatives—the most compact saturated phenyl bioisostere—achieve Fsp₃ = 0.75 due to the presence of substituent carbons . The BCO scaffold thus offers a unique intermediate size (C₈ core, MW 125.21 free base) between BCP (C₅) and adamantane (C₁₀), with higher Fsp₃ than BCP, providing enhanced conformational restriction without the steric congestion often associated with adamantane .

Conformational restriction Fsp3 Drug-likeness Scaffold design

Bicyclo[2.2.2]octane Ring Replacing Benzene Abolishes DHFR Binding: Critical SAR for Antifolate Design

In a direct head-to-head structural comparison, Reynolds et al. synthesized an aminopterin analogue in which the bicyclo[2.2.2]octane ring replaced the central benzene ring in the p-aminobenzoate moiety (compound 1: N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]bicyclo[2.2.2]octane-1-carbonyl]-L-glutamic acid) [1]. Antifolate and antitumor evaluation of compound 1 versus L1210 dihydrofolate reductase (DHFR) and three tumor cell lines (L1210, S180, and HL60) demonstrated that it was entirely ineffective as a DHFR inhibitor [1]. This stands in stark contrast to the parent aminopterin, which potently inhibits DHFR with IC₅₀ values in the low nanomolar range and shows strong antitumor activity [2]. The authors concluded that despite close structural similarity to aminopterin, the bicyclo[2.2.2]octane ring system effectively negates the stoichiometric binding displayed by classical DHFR inhibitors bearing appropriate aromatic ring systems in the side chain [1].

Antifolate Dihydrofolate reductase Bioisosterism Scaffold hopping

4-Aminobicyclo[2.2.2]octane Derivatives Exhibit Sub-Micromolar Antitrypanosomal Activity with Defined SAR vs. Clinical Benchmarks

Seebacher et al. prepared and tested a series of 4-amino-6,7-diphenylbicyclo[2.2.2]octane derivatives against Trypanosoma brucei rhodesiense (STIB 900) and the K1 strain of Plasmodium falciparum (chloroquine- and pyrimethamine-resistant) in microplate assays [1]. The most active bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate derivative showed antitrypanosomal IC₅₀ = 0.68 μM, compared to the clinical drug suramin (IC₅₀ = 0.0075 μM) [1]. For antiplasmodial activity, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones exhibited IC₅₀ values of 0.84–0.99 μM, versus chloroquine (IC₅₀ = 0.12 μM) [1]. A follow-up study identified esters of piperonylic and homopiperonylic acid with remarkable antitrypanosomal and antiplasmodial activity, and N-benzyl derivatives of 4-aminobicyclo[2.2.2]oct-2-ylamines showed enhanced antitrypanosomal potency (IC₅₀ = 0.22–0.41 μM) [2].

Antitrypanosomal Antiplasmodial Neglected tropical diseases Structure-activity relationship

Monoamine Transporter Subtype Selectivity: EXP 561 (4-Phenyl-BCO) Shows Differential IC₅₀ Profile Across NE, 5-HT, and DA Transporters

Wong et al. characterized the monoamine uptake inhibition profile of 1-amino-4-phenylbicyclo[2.2.2]octane (EXP 561), a direct 4-phenyl derivative of the bicyclo[2.2.2]octan-1-amine scaffold [1]. EXP 561 inhibited norepinephrine (NE) uptake by hypothalamic synaptosomes with IC₅₀ = 20 nM and by cortical synaptosomes with IC₅₀ = 80 nM. Serotonin (5-HT) uptake was inhibited with IC₅₀ ≈ 90 nM in both cerebral cortex and whole brain preparations. However, EXP 561 was relatively weak at inhibiting NE and dopamine (DA) uptake by striatal synaptosomes, with IC₅₀ values of 200 nM and 270 nM, respectively [1]. This 13.5-fold selectivity window between hypothalamic NE (IC₅₀ = 20 nM) and striatal DA (IC₅₀ = 270 nM) contrasts with tricyclic antidepressants like amitriptyline, which typically show less differentiated transporter profiles [2]. In vivo, intraperitoneal EXP 561 reduced monoamine uptake with an effective median dose of ~1.5–4 mg/kg [1].

Monoamine reuptake inhibition Antidepressant CNS drug design Transporter selectivity

Validated Building Block for Purine-Based Antiviral Agents: BCO vs. Adamantane, Norbornane, and Bicyclo[3.2.1]octane Scaffolds

Dejmek et al. synthesized a library of purine derivatives bearing various bicyclic and polycyclic substituents at the N-9 position, directly comparing bicyclo[2.2.2]octanes with norbornanes, bicyclo[3.2.1]octanes, bicyclo[3.1.1]heptanes, tetrahydro-1-naphthalenes, and adamantanes—all attached at the bridgehead position or via a linear chain to the 6-chloropurine nucleobase [1]. Multiple purine derivatives incorporating the bicyclo[2.2.2]octane substituent exerted significant antiviral activity against coxsackievirus B3, a clinically relevant enterovirus [1]. The study further demonstrated that the antiviral potency could not be explained solely by phosphatidylinositol 4-kinase IIIβ (PI4K) inhibition, suggesting a scaffold-specific mechanism beyond host factor targeting [1]. Separately, Bicyclo[2.2.2]octan-1-amine hydrochloride has also been utilized in the detection of proton movement across viral membranes to identify novel influenza virus M2 inhibitors, as reported by Sulli et al. [2].

Antiviral Coxsackievirus Purine Kinase inhibitor Building block comparison

Hydrochloride Salt Solubility Advantage: logP Reduction and Aqueous Compatibility vs. Free Base and Lipophilic Cage Amines

The hydrochloride salt of bicyclo[2.2.2]octan-1-amine (logP ≈ 1.0–1.68, measured/computed values) provides a significant solubility advantage over the free base form and over more lipophilic cage amine building blocks . Specifically, the HCl salt exhibits high aqueous solubility suitable for direct use in biological assay buffers, whereas the free base (logP ≈ 1.68) has limited water solubility . For comparison, 1-adamantylamine (logP ≈ 2.5 for the free base) is approximately 6–7 times more lipophilic, which can complicate aqueous formulation and reduce bioavailability of derived compounds [1]. Additionally, the hydrochloride form has a defined melting point of 150–153 °C, facilitating solid-state characterization, and is recommended for storage at 2–8 °C in tightly sealed containers with desiccant due to its hygroscopic nature . Commercial suppliers offer batch-specific QC documentation including NMR, HPLC, and GC analyses .

Salt selection Aqueous solubility Formulation Physicochemical properties

High-Impact Application Scenarios for Bicyclo[2.2.2]octan-1-amine Hydrochloride Based on Quantitative Evidence


Scaffold-Hopping Programs Requiring Rigid, Non-Aromatic Phenyl Bioisosteres

When medicinal chemistry programs seek to replace a para-substituted phenyl ring with a saturated bioisostere to improve solubility, metabolic stability, or Fsp₃ character, bicyclo[2.2.2]octan-1-amine hydrochloride provides a fully saturated (Fsp₃ = 1.0), zero-rotatable-bond alternative to the benzene ring. The key SAR caveat—demonstrated by the complete loss of DHFR binding when BCO replaced the phenyl ring in aminopterin [1]—is that the BCO scaffold is not a silent bioisostere; it requires empirical target engagement validation. However, for targets where the saturated cage is tolerated, the BCO scaffold offers the largest Fsp₃ increase (from 0 to 1.0) among commercially available phenyl bioisosteres, surpassing bicyclo[1.1.1]pentane (Fsp₃ = 0.75) . This makes BCO particularly valuable for lead optimization campaigns focused on reducing aromatic ring count while maintaining or enhancing 3D character.

CNS Drug Discovery Targeting Monoamine Transporters with Subtype Selectivity

The defined monoamine transporter inhibition profile of EXP 561—a 4-phenyl derivative of the BCO scaffold—establishes the BCO core as a privileged pharmacophore for CNS drug discovery programs targeting norepinephrine, serotonin, and dopamine transporters with tunable selectivity [1]. The rigid cage structure locks the amine and aryl groups into a fixed spatial relationship, enabling precise structure-activity studies that are difficult to achieve with flexible-chain phenethylamine scaffolds. Procurement of the bicyclo[2.2.2]octan-1-amine core is justified for CNS programs seeking: (a) a rigid template that pre-organizes the phenyl-to-amine distance for transporter binding, (b) a scaffold with demonstrated brain penetration (EXP 561 showed in vivo efficacy at 1.5–4 mg/kg i.p.), and (c) a platform where 4-position substitution can systematically modulate transporter subtype selectivity [1].

Antiviral Purine Chemistry: Direct Comparison of Cage Substituent Effects on Enterovirus and Influenza Targets

The head-to-head library study by Dejmek et al. demonstrated that bicyclo[2.2.2]octane-substituted purines exhibit significant anti-coxsackievirus B3 activity within a panel that directly compared BCO with norbornane, adamantane, bicyclo[3.2.1]octane, and bicyclo[3.1.1]heptane scaffolds [1]. Simultaneously, Sulli et al. utilized BCO-containing compounds in a cell-free ion channel assay to identify influenza M2 proton channel inhibitors . For antiviral discovery groups, BCO·HCl is a strategic procurement choice because: (a) it has been validated in two mechanistically distinct viral systems, (b) the scaffold-specific SAR has been benchmarked against multiple competing cage motifs in a single study, and (c) the bridgehead amine allows direct N-9 attachment to purine nucleobases without requiring a linker, simplifying synthetic access to screening libraries.

Antiprotozoal Lead Optimization with Demonstrated Sub-Micromolar SAR Trajectory

The bicyclo[2.2.2]octane scaffold has shown a clear SAR progression in antiprotozoal drug discovery, with initial 4-aminobicyclo[2.2.2]octane leads exhibiting antitrypanosomal IC₅₀ values of 0.68 μM that improved to 0.22–0.41 μM through systematic N-benzyl substitution [1]. For neglected tropical disease programs working with limited resources, the BCO scaffold offers: (a) a well-characterized starting point with published synthetic routes, (b) defined potency benchmarks against clinical comparators (suramin and chloroquine), and (c) a demonstrated optimization path where peripheral modification yields meaningful potency improvements. The ready availability of the hydrochloride salt with batch QC documentation supports reproducible SAR studies across collaborating laboratories.

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